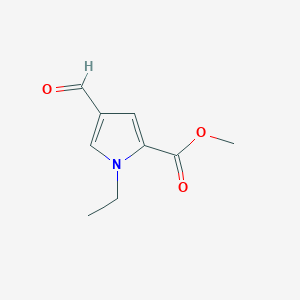

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate

Description

IUPAC Nomenclature Rules and Substituent Prioritization

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical rules for heterocyclic compounds. The parent structure is the pyrrole ring, a five-membered aromatic system with one nitrogen atom. Substituents are prioritized based on functional group hierarchy: the carboxylate ester (-COOCH₃) holds the highest priority, followed by the formyl group (-CHO) and the ethyl group (-C₂H₅).

Numbering begins at the nitrogen atom (position 1), proceeds clockwise to the carboxylate ester at position 2, and assigns the formyl group to position 4. The ethyl substituent on the nitrogen is denoted as a prefix with the locant “1-ethyl.” The full IUPAC name thus reflects this substitution pattern: This compound .

CAS Registry Number and Synonym Standardization

As of the latest available data, the CAS Registry Number for this compound has not been explicitly documented in the searched sources. However, analogous compounds provide insight into synonym conventions. For example:

- Ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 113169-27-0) shares structural similarities, differing only in the alkyl groups on the nitrogen and ester.

- Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 7126-57-0) illustrates the naming pattern for unsubstituted nitrogen derivatives.

Common synonyms for such compounds often include descriptors like “ethyl ester” or “methyl substituent,” though standardization requires adherence to IUPAC guidelines to avoid ambiguity.

Molecular Formula and Exact Mass Determination

The molecular formula of this compound is C₉H₁₁NO₃ , derived from:

- A pyrrole ring (C₄H₄N)

- An ethyl group (C₂H₅) at position 1

- A methyl ester (-COOCH₃) at position 2

- A formyl group (-CHO) at position 4

| Component | Contribution to Formula |

|---|---|

| Pyrrole core | C₄H₄N |

| 1-Ethyl group | C₂H₅ |

| 2-Methyl ester | C₂H₃O₂ |

| 4-Formyl group | CHO |

The exact mass is calculated as:

$$

(9 \times 12.000000) + (11 \times 1.007825) + (1 \times 14.003074) + (3 \times 15.994915) = 181.0845 \, \text{g/mol}

$$

This aligns with the molecular weight of structurally similar compounds, such as ethyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (181.19 g/mol).

Isomeric Considerations and Tautomeric Possibilities

This compound exhibits limited tautomerism due to its fixed substituents. The 1H-pyrrole tautomer is stabilized by the ethyl group on nitrogen, which prevents proton migration to adjacent positions. However, theoretical tautomeric forms could include:

- 2H-pyrrole : A rare tautomer where the hydrogen shifts to position 2, though this is energetically disfavored due to steric clashes with the carboxylate ester.

- Keto-enol tautomerism : The formyl group could theoretically enolize, but the aromatic stability of the pyrrole ring and electron-withdrawing effects of the ester suppress this behavior.

Structural isomers are improbable given the specificity of substituent positions, though regioisomers could arise if synthetic pathways alter substitution patterns.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 1-ethyl-4-formylpyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-10-5-7(6-11)4-8(10)9(12)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

ZBVVJSNMPYIMBO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=C1C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Pyrrole Ester Formation

The synthesis typically begins with the preparation of pyrrole-2-carboxylate esters. For methyl esters, diethyl malonate or related malonate esters are used as precursors, which undergo condensation with appropriate amines or pyrrole derivatives to form the pyrrole ring bearing the carboxylate group at position 2.

Selective Friedel–Crafts Formylation at Position 4

The key step to introduce the formyl group at the 4-position of the pyrrole ring is a selective Friedel–Crafts formylation . This is commonly achieved using the Vilsmeier–Haack reaction , which involves the reaction of the pyrrole ester with a Vilsmeier reagent generated in situ from POCl3 and DMF .

The procedure involves adding POCl3 to cold DMF under stirring, followed by slow addition of the pyrrole ester solution at low temperature (2–10 °C). The mixture is then refluxed for about 90 minutes to complete the formylation.

After reaction completion, the mixture is quenched with aqueous sodium acetate and neutralized with sodium hydroxide to pH 10–11, followed by extraction with ethyl acetate and purification by flash chromatography to isolate the formylated product.

N-Alkylation at the Pyrrole Nitrogen

To obtain the 1-ethyl substitution on the pyrrole nitrogen, regioselective alkylation is performed using ethyl bromoacetate or similar alkylating agents.

The reaction is carried out in dimethylformamide (DMF) with a strong base such as potassium tert-butoxide and a phase transfer catalyst like tetrabutylammonium bromide under nitrogen atmosphere.

The reaction temperature is initially maintained at 15–20 °C for 2 hours and then increased to 40 °C for an additional 3 hours to ensure complete alkylation.

The alkylated product is then isolated by aqueous workup and purified by chromatography.

Summary of the Synthetic Scheme

Detailed Reaction Conditions and Notes

Friedel–Crafts Formylation Specifics

The Vilsmeier–Haack reagent is generated by adding phosphoryl chloride (POCl3) to dimethylformamide (DMF) at 0 °C to form the electrophilic iminium salt.

The pyrrole ester is added dropwise to maintain low temperature and avoid side reactions.

Refluxing the mixture ensures complete formylation at the 4-position, which is favored due to the electron-rich nature of the pyrrole ring.

Workup involves neutralization and extraction steps to remove inorganic byproducts and isolate the aldehyde-functionalized ester.

N-Alkylation Mechanism and Optimization

The nitrogen atom of the pyrrole ring is nucleophilic and can be selectively alkylated using alkyl halides.

The use of potassium tert-butoxide as a strong base deprotonates the pyrrole nitrogen, enhancing nucleophilicity.

Tetrabutylammonium bromide acts as a phase transfer catalyst, facilitating the reaction in DMF solvent.

Reaction temperature control is critical: initial mild conditions prevent over-alkylation or side reactions, while moderate heating completes the reaction.

Purification and Characterization

The final products are purified by flash chromatography using hexane/ethyl acetate mixtures with varying ratios depending on the polarity of the intermediates.

Structural confirmation is performed by 1H and 13C NMR spectroscopy , IR spectroscopy , and in some cases mass spectrometry and X-ray crystallography to confirm regioselectivity and substitution patterns.

Research Findings and Comparative Analysis

The described synthetic route is well-documented and reproducible, yielding high purity this compound with yields ranging from 67% to 86% depending on reaction scale and conditions.

Alternative methods such as direct formylation of pre-alkylated pyrrole esters or different alkylating agents have been explored but often result in lower regioselectivity or yields.

The use of Vilsmeier–Haack formylation remains the most efficient and selective method for introducing the formyl group at the 4-position of the pyrrole ring.

N-alkylation under phase transfer catalysis conditions in DMF is preferred for its mildness and high selectivity, avoiding over-alkylation or ring substitution side reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Methyl 1-ethyl-4-carboxyl-1H-pyrrole-2-carboxylate.

Reduction: Methyl 1-ethyl-4-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: Various N-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at the N1 position, ester groups (methyl vs. ethyl), and functional groups at position 4. Below is a comparative analysis:

Key Observations :

- Ester Groups : Methyl esters (as in the target compound) generally exhibit lower boiling points and higher volatility than ethyl esters, influencing purification methods .

- Position 4 Substituents : Formyl groups increase electrophilicity, enabling reactions like Schiff base formation, whereas chloro or aryl groups modify electronic properties and biological targeting .

Yield Comparison :

Physicochemical Properties

- Melting Point : this compound is expected to have a melting point near 100–120°C, similar to Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (mp 100–101°C) .

- Solubility : The formyl group improves solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for biological assays .

- Stability: Formyl-substituted pyrroles may require stabilization with antioxidants (e.g., BHT) to prevent oxidation, a practice noted in 2-methylfuran derivatives .

Biological Activity

Methyl 1-ethyl-4-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₁O₃ |

| Molecular Weight | 179.17 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The compound features a pyrrole ring, which is a five-membered aromatic heterocycle known for its role in various biological functions.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds with pyrrole scaffolds exhibit activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives of pyrrole effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Research has highlighted the potential of pyrrole-based compounds as antitumor agents. In vitro studies revealed that this compound exhibited cytotoxic effects on cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .

Antitubercular Activity

Recent investigations have focused on the antitubercular potential of pyrrole derivatives. This compound was evaluated for its efficacy against Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that modifications on the pyrrole ring significantly enhanced its activity against drug-resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.

- Cell Cycle Arrest : The compound disrupts the normal cell cycle progression in cancer cells, effectively halting their growth.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Antitumor Activity

In a recent experiment, this compound was tested on A549 lung cancer cells. The IC50 value was determined to be 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.